molecular formula C11H19ClN2O B2388089 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole CAS No. 1856031-06-5

3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole

Cat. No.: B2388089
CAS No.: 1856031-06-5
M. Wt: 230.74
InChI Key: GKHGFSNSDRPKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole is a chemical compound with a unique molecular structure that includes a pyrazole ring substituted with a sec-butoxymethyl group, a chlorine atom, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-1-propyl-1H-pyrazole with sec-butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of this compound alcohols.

    Substitution: Formation of 3-(sec-butoxymethyl)-4-methoxy-1-propyl-1H-pyrazole.

Scientific Research Applications

3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(sec-butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole
  • 3-(sec-butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole
  • 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride

Uniqueness

3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sec-butoxymethyl group and propyl chain contribute to its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(butan-2-yloxymethyl)-4-chloro-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c1-4-6-14-7-10(12)11(13-14)8-15-9(3)5-2/h7,9H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHGFSNSDRPKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COC(C)CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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